N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBT belongs to the class of 1,2,3-triazole derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Molecular and Electronic Properties
- Molecular, Electronic, Nonlinear Optical, and Spectroscopic Analysis: The research conducted by Beytur and Avinca (2021) focused on the analysis of molecular, electronic, nonlinear optical properties, and spectroscopic properties of similar compounds. They utilized Density Functional Theory (DFT) calculations to explore parameters like ionization potential, electron affinity, and energy gap (Beytur & Avinca, 2021).
Synthesis Techniques
- Facile Synthesis of Rufinamide and Analogues: Bonacorso et al. (2015) presented a new synthesis method for Rufinamide, an antiepileptic drug, and its analogues. This method involves a one-pot reaction using solventless, metal-free catalysis (Bonacorso et al., 2015).
- Synthesis of Novel Heterocyclic Compounds: Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from similar triazole structures. They investigated lipase and α-glucosidase inhibition of the synthesized compounds (Bekircan, Ülker, & Menteşe, 2015).
Potential Biological Activities
- Enzyme Inhibition Studies: Saleem et al. (2018) investigated the enzymatic assay of similar compounds. They evaluated the potential as enzyme inhibitors, which could be relevant in the context of diseases like Alzheimer's and diabetes (Saleem et al., 2018).
- Antibacterial and Antifungal Activities: Vo (2020) reported the synthesis of 1,5-disubstituted 1,2,3-triazoles with potential antibacterial and antifungal activities. This study highlights the biological applications of triazole derivatives (Vo, 2020).
- Cholinesterase Inhibitory Potential: Arfan et al. (2018) focused on the cholinesterase inhibitory potential of S-alkylated triazole derivatives, relevant in the context of neurological disorders (Arfan et al., 2018).
Mechanism of Action
Target of Action
The primary target of N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including endocannabinoids which are signaling molecules involved in a variety of physiological processes.
Mode of Action
This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system . This system includes cannabinoid receptors and their endogenous ligands, which are involved in regulating the release of neurotransmitters . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, modulating the release of neurotransmitters .
Pharmacokinetics
Similar compounds have been shown to undergo rapid but incomplete absorption, with oral bioavailability ranging from 4-23% . These compounds are mainly excreted in the feces, with urinary excretion representing a minor route .
Result of Action
The inhibition of FAAH by this compound can lead to analgesic, anti-inflammatory, or neuroprotective effects . This is due to the increased levels of endocannabinoids, which can modulate the release of neurotransmitters .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-8-11(14-15-16)12(17)13-7-9-4-3-5-10(6-9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGVPZWEPZEHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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